INF39

Description

Structure

3D Structure

Properties

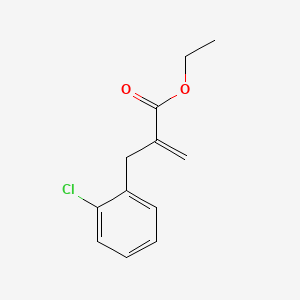

IUPAC Name |

ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAOWWAFBSFWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of INF39 in Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INF39 is a potent, non-toxic, and irreversible small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action is highly specific, targeting a critical interaction in the inflammasome assembly pathway, thereby preventing the release of pro-inflammatory cytokines IL-1β and IL-18. This targeted approach positions this compound as a promising therapeutic candidate for a range of NLRP3-driven inflammatory diseases. This document provides an in-depth overview of the role of this compound in NLRP3 inflammasome activation, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction to the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex of the innate immune system that plays a crucial role in host defense against pathogens and in response to cellular damage. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This recruitment leads to the formation of a large signaling platform that activates pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.

This compound: A Specific Inhibitor of the NLRP3 Inflammasome

This compound is an acrylate-based compound that has been identified as a specific and irreversible inhibitor of the NLRP3 inflammasome.[1][2] It effectively suppresses NLRP3 activation without affecting other inflammasomes, such as those mediated by NLRC4 or AIM2.[1][2]

Mechanism of Action

The inhibitory activity of this compound is centered on the disruption of a key protein-protein interaction required for NLRP3 inflammasome assembly. Specifically, this compound prevents the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7).[1] This interaction is a critical downstream event following initial NLRP3 activation signals, such as potassium (K+) efflux and the generation of reactive oxygen species (ROS).[1]

By blocking the NLRP3-NEK7 interaction, this compound effectively halts the subsequent steps in inflammasome formation, including:

-

NLRP3 oligomerization: The self-association of NLRP3 monomers into a larger complex.[1]

-

NLRP3-ASC interaction: The recruitment of the ASC adaptor protein to the NLRP3 oligomer.[1]

-

ASC oligomerization and speck formation: The polymerization of ASC into a large perinuclear structure known as the ASC speck, which is a hallmark of inflammasome activation.[1]

Importantly, this compound does not interfere with upstream events such as K+ efflux or ROS production, nor does it directly inhibit the downstream effector protein GSDMD.[1] This specificity highlights its targeted mechanism of action.

Quantitative Data

The inhibitory potency of this compound on the NLRP3 inflammasome has been quantified in cellular assays.

| Compound | Assay | Cell Type | Activators | IC50 | Reference |

| This compound | NLRP3 Inflammasome Inhibition | Not Specified | Not Specified | 10 µM |

Signaling Pathways and Experimental Workflow

NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Mechanism of this compound Inhibition

Caption: this compound inhibits NLRP3 inflammasome assembly by blocking the NLRP3-NEK7 interaction.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)

1. Isolation and Culture of BMDMs:

-

Euthanize C57BL/6 mice and sterilize with 75% ethanol.

-

Isolate femur and tibia bones and flush the bone marrow with DMEM.

-

Lyse red blood cells using a lysis buffer.

-

Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) in a CO2 incubator for 5-7 days to differentiate them into macrophages.

2. Inflammasome Priming and Activation:

-

Seed the differentiated BMDMs in appropriate culture plates.

-

Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.

-

Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Activate the NLRP3 inflammasome by treating the cells with 10 µM nigericin for 45 minutes or 5 mM ATP for 30 minutes.

3. Measurement of IL-1β Secretion by ELISA:

-

Collect the cell culture supernatants after the activation step.

-

Centrifuge the supernatants to remove any cellular debris.

-

Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

4. Western Blot for Caspase-1 Cleavage:

-

After collecting the supernatants, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against the p20 subunit of cleaved caspase-1.

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Visualization of ASC Speck Formation by Immunofluorescence:

-

Seed BMDMs on glass coverslips in a culture plate.

-

Perform the priming, this compound treatment, and activation steps as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with a primary antibody against ASC.

-

After washing, incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the ASC specks using a fluorescence microscope.

Conclusion

This compound represents a highly specific and potent inhibitor of the NLRP3 inflammasome. Its well-defined mechanism of action, targeting the crucial NLRP3-NEK7 interaction, distinguishes it from other less specific anti-inflammatory agents. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the NLRP3 inflammasome pathway. The continued investigation of this compound and similar molecules holds significant promise for the development of novel treatments for a wide range of debilitating inflammatory diseases.

References

INF39: A Technical Guide to a Specific and Irreversible NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. INF39 is a nontoxic, irreversible, and acrylate-based small molecule inhibitor that has demonstrated high specificity for the NLRP3 inflammasome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Introduction

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by a variety of pathogen- and damage-associated molecular patterns (PAMPs and DAMPs), triggers a cascade of inflammatory responses. This includes the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature forms, and can lead to a form of inflammatory cell death known as pyroptosis.[1][2] Given its central role in inflammation, the NLRP3 inflammasome is a key therapeutic target for numerous autoinflammatory and autoimmune diseases.

This compound has emerged as a potent and specific inhibitor of the NLRP3 inflammasome.[3] It is an irreversible, acrylate-based compound that covalently modifies NLRP3, thereby blocking its activation.[3][4] This guide will delve into the technical details of this compound, providing a thorough understanding of its function and the methodologies used to evaluate its activity.

Mechanism of Action

This compound exerts its inhibitory effect through a multi-step process that ultimately prevents the assembly and activation of the NLRP3 inflammasome.[1][4] The key steps in its mechanism of action are:

-

Inhibition of NLRP3 ATPase Activity: this compound has been shown to inhibit the ATPase activity of NLRP3 in a concentration-dependent manner.[5] This is a critical step as ATP hydrolysis is required for the conformational changes in NLRP3 that lead to its activation.

-

Disruption of NEK7-NLRP3 Interaction: A crucial event in NLRP3 activation is its interaction with the mitotic kinase NEK7.[6][7] this compound has been demonstrated to inhibit the interaction between NEK7 and NLRP3.[1][4]

-

Prevention of NLRP3 Oligomerization: By inhibiting the NEK7-NLRP3 interaction, this compound subsequently blocks the downstream oligomerization of NLRP3 monomers, a necessary step for the formation of the inflammasome complex.[1][4]

-

Inhibition of ASC Oligomerization and Speck Formation: The oligomerized NLRP3 recruits the adaptor protein ASC, leading to the formation of large ASC oligomers known as "specks."[8][9] this compound effectively inhibits ASC oligomerization and the formation of these specks.[1][4]

It is important to note that this compound's mechanism is highly specific. It does not affect upstream events of NLRP3 activation such as potassium (K+) efflux or the generation of reactive oxygen species (ROS).[1][4] Furthermore, it does not directly inhibit the downstream effector protein gasdermin D (GSDMD), which is responsible for pyroptosis.[1][4]

Signaling Pathway of NLRP3 Activation and this compound Inhibition

Caption: NLRP3 activation pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the quantitative data available for this compound, demonstrating its efficacy and specificity as an NLRP3 inhibitor.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | Cell Type | Activator(s) | Value | Reference(s) |

| IC50 | IL-1β Release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin | 10 µM | [2] |

| Inhibition | IL-1β Release | Mouse BMDMs | LPS + ATP/Nigericin | Significant at 10 µM | [3] |

| Inhibition | NLRP3 ATPase Activity | Cell-free | - | Concentration-dependent | [5] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of DNBS-Induced Colitis

| Parameter | Treatment Group | Result | Reference(s) |

| Macroscopic Damage Score | This compound (12.5, 25, 50 mg/kg/day, oral) | Significant reduction | [10] |

| Colonic Myeloperoxidase (MPO) Levels | This compound (oral administration) | Reduced | [3][5] |

| Colonic IL-1β Levels | This compound (oral administration) | Reduced | [3][5] |

| Colonic TNF Levels | This compound (oral administration) | Reduced | [3][5] |

Table 3: Specificity of this compound

| Inflammasome/Pathway | Effect of this compound | Reference(s) |

| NLRC4 Inflammasome | No inhibition | [1][4] |

| AIM2 Inflammasome | No inhibition | [1][4] |

| Upstream K+ Efflux | No effect | [1][4] |

| Upstream ROS Generation | No effect | [1][4] |

| Downstream GSDMD Activity | No direct inhibition | [1][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Reagents

-

Cell Lines:

-

THP-1 cells: Human monocytic cell line, often differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).

-

Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages isolated from the bone marrow of mice.

-

-

Reagents:

-

Lipopolysaccharide (LPS): Used as a priming signal (Signal 1) to upregulate the expression of NLRP3 and pro-IL-1β.

-

ATP (Adenosine triphosphate) and Nigericin: Used as activation signals (Signal 2) to trigger NLRP3 inflammasome assembly.

-

This compound: Dissolved in a suitable solvent such as DMSO.

-

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the measurement of IL-1β release from macrophages as a readout for NLRP3 inflammasome activation and its inhibition by this compound.

Caption: Workflow for in vitro NLRP3 inflammasome activation and inhibition assay.

-

Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at an appropriate density.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for a short incubation period (e.g., 30-60 minutes).

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Measurement of IL-1β: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

ASC Oligomerization (Speck Formation) Assay

This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation, and assesses the inhibitory effect of this compound.

Caption: Workflow for ASC oligomerization (speck formation) assay.

-

Cell Culture: Use macrophages, preferably a cell line stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP), seeded on glass coverslips.

-

Priming and Inhibition: Prime the cells with LPS and then pre-incubate with this compound as described in the previous protocol.

-

Activation: Stimulate the cells with an NLRP3 activator.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining: If not using a fluorescent reporter cell line, stain for endogenous ASC using a primary antibody against ASC followed by a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Quantification: Count the number of cells containing ASC specks (large, distinct fluorescent puncta) and express this as a percentage of the total number of cells.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to assess the effect of this compound on the interaction between NLRP3, NEK7, and ASC.

Caption: Logical flow of a co-immunoprecipitation experiment.

-

Cell Treatment and Lysis: Treat macrophages with LPS, this compound, and an NLRP3 activator. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for the protein of interest (e.g., anti-NLRP3) and protein A/G beads to pull down the target protein and its interacting partners.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the suspected interacting proteins (e.g., anti-NEK7, anti-ASC).

Conclusion

This compound is a valuable tool for studying the NLRP3 inflammasome and holds promise as a lead compound for the development of therapeutics for NLRP3-driven diseases. Its high specificity and irreversible mode of action make it a particularly interesting candidate. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches to investigate its function. As research in this field continues, a deeper understanding of the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its derivatives will be crucial for its potential translation into clinical applications.

References

- 1. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NLRP3 inflammasome activation by A20 through modulation of NEK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 9. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to INF39: An Irreversible NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of INF39, a potent and irreversible inhibitor of the NLRP3 inflammasome. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology.

Discovery and Overview

This compound is a non-toxic, acrylate-based small molecule that has been identified as a specific and irreversible inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[4] this compound was developed as a further optimization of an earlier compound, INF4E, for the potential treatment of inflammatory bowel disease.[3][5]

Chemical Properties

This compound is characterized by the following chemical and physical properties:

| Property | Value | Source |

| CAS Number | 866028-26-4 | [2][5][6] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [6] |

| Molecular Weight | 224.7 g/mol | [6] |

| Formal Name | 2-chloro-α-methylene-benzenepropanoic acid, ethyl ester | [6] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, DMF, and Ethanol (30 mg/ml) | [6][7] |

| Storage | Store at -20°C |

Mechanism of Action

This compound exerts its inhibitory effects through a multi-faceted mechanism targeting the NLRP3 inflammasome pathway. It is an irreversible inhibitor that covalently modifies the NLRP3 protein.[2][5][8]

Key mechanistic features include:

-

Direct NLRP3 Interaction: this compound directly and irreversibly interacts with the NLRP3 protein, which is believed to involve a Michael addition reaction with a cysteine residue in the ATP-binding site of the NACHT domain.[2][8]

-

Inhibition of NLRP3 ATPase Activity: The compound inhibits the ATPase activity of NLRP3 in a concentration-dependent manner, a critical step for inflammasome activation.[2][8][9] At a concentration of 100 μM, this compound exhibits 52% inhibition of NLRP3 ATPase.

-

Blockade of Conformational Changes: this compound interferes with the conformational changes in NLRP3 that are necessary for its activation, without affecting the initial sensing of stimuli like intracellular K+ decrease.[5][7]

-

Inhibition of NEK7-NLRP3 Interaction: A crucial step in NLRP3 activation is its interaction with the serine/threonine kinase NEK7. This compound has been shown to inhibit the interaction between NEK7 and NLRP3.[3][10]

-

Downstream Effects: By targeting NLRP3, this compound effectively blocks the downstream consequences of inflammasome activation, including caspase-1 activation, IL-1β and IL-18 release, and pyroptosis.[1][2][5][6] It also has an effect on the NF-κB pathway.[5][7]

The following diagram illustrates the proposed signaling pathway and the points of intervention by this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]

- 8. Inhibiting the NLRP3 Inflammasome [mdpi.com]

- 9. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

Structural Analysis of the INF39-NLRP3 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. INF39 is a potent and specific irreversible inhibitor of the NLRP3 inflammasome, offering a promising therapeutic avenue. This technical guide provides an in-depth analysis of the structural and molecular interactions between this compound and NLRP3. It summarizes key quantitative data, details essential experimental protocols for studying this interaction, and presents visual representations of the relevant pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to NLRP3 and this compound

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The activation of NLRP3 is a two-step process involving a priming signal, typically from microbial components or endogenous cytokines, and an activation signal from a diverse range of stimuli.

This compound is a non-toxic, acrylate-based compound that acts as an irreversible and specific inhibitor of the NLRP3 inflammasome.[1][2] It does not affect other inflammasomes like NLRC4 or AIM2.[2] The primary mechanism of this compound involves the direct covalent modification of the NLRP3 protein, which prevents the conformational changes necessary for its activation and the subsequent assembly of the inflammasome complex.[3][4]

Structural Basis of the this compound-NLRP3 Interaction

The NLRP3 protein is composed of three main domains: a central nucleotide-binding and oligomerization (NACHT) domain, a C-terminal leucine-rich repeat (LRR) domain, and an N-terminal pyrin domain (PYD). The NACHT domain possesses ATPase activity, which is crucial for NLRP3 activation.

This compound exerts its inhibitory effect by covalently binding to the NACHT domain of NLRP3.[5] This irreversible interaction is thought to lock the NLRP3 protein in an inactive conformation, thereby preventing its ATPase activity and subsequent oligomerization.[3][4] A critical step in NLRP3 activation is its interaction with the serine/threonine kinase NEK7.[6] this compound has been shown to inhibit the interaction between NEK7 and NLRP3, which is a key event in the assembly of the functional inflammasome.[2][6] This disruption of the NLRP3-NEK7 complex prevents the recruitment of the adaptor protein ASC and pro-caspase-1, ultimately blocking the inflammatory cascade.[2]

While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of NLRP3 in a covalent complex with this compound is not yet publicly available, cryo-EM structures of NLRP3 in complex with other inhibitors, such as CRID3 (MCC950), have provided significant insights into the binding pockets within the NACHT domain and the conformational state of the inactive protein.[7] These structures serve as a valuable template for understanding how small molecules can modulate NLRP3 activity.

Quantitative Data on the this compound-NLRP3 Interaction

The following table summarizes the available quantitative data regarding the inhibitory activity of this compound on the NLRP3 inflammasome. Due to the irreversible nature of the binding, traditional equilibrium dissociation constants (Kd) are not typically reported. Instead, the potency is often expressed as the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 for NLRP3 Inflammasome Inhibition | ~10 µM | Inhibition of IL-1β release in macrophages | |

| IC50 for NLRP3 ATPase Activity Inhibition | Not explicitly quantified, but this compound is a known inhibitor. | Purified NLRP3 protein | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and NLRP3.

Co-Immunoprecipitation (Co-IP) to Assess NLRP3-NEK7 Interaction

This protocol is designed to determine if this compound disrupts the interaction between NLRP3 and its essential binding partner, NEK7.

Materials:

-

HEK293T cells

-

Expression vectors for FLAG-tagged NLRP3 and HA-tagged NEK7

-

Lipofectamine 2000 or similar transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG antibody (for immunoprecipitation)

-

Anti-HA antibody (for Western blotting)

-

Anti-NLRP3 antibody (for Western blotting)

-

Protein A/G magnetic beads

-

This compound

-

DMSO (vehicle control)

Procedure:

-

Cell Culture and Transfection: Co-transfect HEK293T cells with FLAG-NLRP3 and HA-NEK7 expression vectors using Lipofectamine 2000 according to the manufacturer's instructions.

-

Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-HA and anti-NLRP3 antibodies to detect co-immunoprecipitated NEK7 and immunoprecipitated NLRP3, respectively.

-

NLRP3 ATPase Activity Assay

This assay measures the ability of this compound to inhibit the ATPase activity of NLRP3.

Materials:

-

Purified recombinant NLRP3 protein

-

This compound

-

DMSO (vehicle control)

-

ATP

-

ATPase/GTPase activity assay kit (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Inhibitor Pre-incubation: Pre-incubate the purified NLRP3 protein with varying concentrations of this compound or DMSO in the assay buffer for 30-60 minutes at room temperature to allow for covalent modification.

-

Initiate Reaction: Add ATP to initiate the ATPase reaction.

-

Measure ATP Hydrolysis: After a defined incubation period (e.g., 60 minutes) at 37°C, measure the amount of ADP produced using a commercial kit, such as the ADP-Glo™ Kinase Assay, which measures luminescence proportional to the ADP concentration.

-

Data Analysis: Calculate the percentage of ATPase activity inhibition for each this compound concentration relative to the DMSO control.

Bioluminescence Resonance Energy Transfer (BRET) Assay for NLRP3 Conformational Change

This assay can be used to monitor changes in the conformation of NLRP3 in live cells upon treatment with this compound.

Materials:

-

HEK293T cells

-

Expression vectors for NLRP3 fused to a BRET donor (e.g., NanoLuc luciferase) and a BRET acceptor (e.g., HaloTag with a fluorescent ligand) at its N- and C-termini, respectively.

-

Transfection reagent

-

This compound

-

DMSO (vehicle control)

-

BRET substrate (e.g., furimazine)

-

Plate reader capable of measuring dual-wavelength luminescence

Procedure:

-

Cell Culture and Transfection: Transfect HEK293T cells with the NLRP3-BRET sensor construct.

-

Ligand Labeling: 24 hours post-transfection, label the HaloTag with the fluorescent BRET acceptor ligand according to the manufacturer's protocol.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound or DMSO.

-

BRET Measurement:

-

Add the BRET substrate to the cells.

-

Immediately measure the luminescence emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.

-

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio upon this compound treatment would indicate a conformational change in the NLRP3 protein.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-NLRP3 Complex

This protocol outlines the general steps for determining the structure of the NLRP3-INF39 complex.

Materials:

-

Purified recombinant NLRP3 protein

-

This compound

-

Vitrification apparatus (e.g., Vitrobot)

-

Cryo-EM grids

-

Cryo-transmission electron microscope equipped with a direct electron detector

-

Image processing software (e.g., RELION, CryoSPARC)

Procedure:

-

Complex Formation: Incubate purified NLRP3 with an excess of this compound to ensure complete covalent modification.

-

Sample Vitrification: Apply a small volume of the NLRP3-INF39 complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane.

-

Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution. Collect a large dataset of high-resolution images using a cryo-transmission electron microscope.

-

Image Processing:

-

Perform motion correction and contrast transfer function (CTF) estimation on the raw movie frames.

-

Pick individual particles corresponding to the NLRP3-INF39 complex.

-

Perform 2D and 3D classification to select for homogenous particle populations.

-

Generate a high-resolution 3D reconstruction of the complex.

-

-

Model Building and Refinement: Build an atomic model of the NLRP3-INF39 complex into the cryo-EM density map and refine it to high accuracy.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome activation pathway and its inhibition by this compound.

Experimental Workflow for Co-Immunoprecipitation

References

- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Covalent targeting as a common mechanism for inhibiting NLRP3 inflammasome assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

INF39 Target Validation in Primary Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INF39 is a potent and irreversible inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the target validation of this compound in primary immune cells. It details the mechanism of action, summarizes key quantitative data, provides experimental protocols for core assays, and visualizes the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on NLRP3-driven pathologies.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of pathogenic and endogenous danger signals, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is associated with a host of chronic inflammatory and autoimmune diseases.[2] this compound has emerged as a specific and irreversible inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions.[3][4] This guide focuses on the validation of this compound's target engagement and its functional consequences in primary immune cells.

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a specific and direct interaction with the NLRP3 protein.[4] It is an acrylate-based compound that acts as an irreversible inhibitor.[3] The core mechanism of this compound involves the disruption of the NLRP3 inflammasome assembly.[3][5]

Key mechanistic features include:

-

Inhibition of NEK7-NLRP3 Interaction: this compound blocks the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a critical step for NLRP3 activation and subsequent inflammasome assembly.[3][5]

-

Disruption of Inflammasome Formation: By preventing the NEK7-NLRP3 interaction, this compound subsequently inhibits NLRP3-NLRP3 and NLRP3-ASC interactions, ASC oligomerization, and the formation of ASC specks.[3][5]

-

Specificity: this compound specifically inhibits the NLRP3 inflammasome and does not affect other inflammasomes such as NLRC4 or AIM2.[3][5]

-

No Effect on Upstream or Downstream Events: The inhibitory action of this compound is precise. It does not affect upstream events in NLRP3 activation, such as potassium (K+) efflux, generation of reactive oxygen species (ROS), or changes in mitochondrial membrane potential.[3][5] Furthermore, it does not directly inhibit the downstream effector protein Gasdermin D (GSDMD), which is responsible for pyroptosis.[3][5]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the inhibitory activity of this compound in various cellular models.

Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation by this compound

| Cell Type | Assay | Stimulus | Readout | IC50 | Citation |

| Human THP-1 cells | Pyroptosis Assay | LPS | Pyroptosis | ≤ 0.5 µM | [6] |

| Human Whole Blood | AlphaLISA | LPS | IL-1β Release | ≤ 0.5 µM | [6] |

| Bone Marrow-Derived Macrophages (BMDMs) | Cytokine Measurement | Not Specified | IL-1β Release | Not Specified | [4] |

| Bone Marrow-Derived Macrophages (BMDMs) | LDH Assay | Not Specified | Pyroptosis | Not Specified | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Treatment | Key Findings | Citation |

| Male Sprague-Dawley Rats | DNBS-induced Colitis | Oral administration of this compound (12.5 mg/kg) | Reduced macroscopic damage score, colonic myeloperoxidase (MPO), IL-1β, and TNF levels. | [4] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to validate the target of this compound.

NLRP3 Inflammasome Activation Assay in Primary Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.

Materials:

-

Bone marrow cells from mice

-

L929-cell conditioned medium or recombinant M-CSF

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound

-

ELISA kit for mouse IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 supplemented with 10% FBS and 20% L929-cell conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into macrophages.

-

-

Cell Plating and Priming:

-

Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well.

-

Prime the cells with LPS (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

This compound Treatment:

-

Pre-treat the primed cells with various concentrations of this compound for 30-60 minutes.

-

-

NLRP3 Activation:

-

Induce NLRP3 inflammasome activation by adding a second signal, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.

-

-

Sample Collection and Analysis:

-

Centrifuge the plates and collect the supernatants.

-

Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptosis using an LDH cytotoxicity assay kit.

-

Co-immunoprecipitation to Assess NEK7-NLRP3 Interaction

This protocol is designed to demonstrate that this compound inhibits the interaction between NEK7 and NLRP3.

Materials:

-

Primary immune cells (e.g., BMDMs)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against NLRP3 or NEK7 for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibodies against NLRP3 and NEK7 for Western blotting

-

This compound

Procedure:

-

Cell Treatment and Lysis:

-

Treat primed BMDMs with or without this compound, followed by an NLRP3 activator.

-

Lyse the cells in ice-cold lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-NLRP3 antibody (or anti-NEK7) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both NLRP3 and NEK7, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. A reduction in the co-immunoprecipitated protein in the this compound-treated sample indicates inhibition of the interaction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of this compound action.

Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Mechanism of this compound Inhibition

Caption: Mechanism of this compound-mediated inhibition of NLRP3.

Experimental Workflow for this compound Target Validation

Caption: Experimental workflow for this compound target validation.

Conclusion

This compound is a highly specific and potent irreversible inhibitor of the NLRP3 inflammasome. The validation of its target in primary immune cells is supported by its ability to block the NEK7-NLRP3 interaction, thereby preventing inflammasome assembly and subsequent pro-inflammatory cytokine release and pyroptosis. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a therapeutic agent for NLRP3-mediated diseases.

References

- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

The Upstream and Downstream Effects of INF39 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INF39 is a potent, specific, and irreversible inhibitor of the NLRP3 inflammasome, a key signaling complex implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the upstream and downstream effects of this compound signaling. It details the molecular mechanism of this compound action, its impact on cellular processes, and provides comprehensive experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the NLRP3 inflammasome pathway.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory conditions, including autoinflammatory diseases, cardiometabolic disorders, and neurodegenerative diseases.

This compound has emerged as a valuable tool compound and a potential therapeutic lead for its specific inhibition of the NLRP3 inflammasome. It is a nontoxic, irreversible, acrylate-based inhibitor that directly targets the NLRP3 protein.

Upstream Signaling Events Unaffected by this compound

A crucial aspect of this compound's specificity is its lack of interference with the upstream signaling events that lead to NLRP3 activation. Canonical NLRP3 activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).

-

Signal 1 (Priming): This signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.

-

Signal 2 (Activation): A variety of stimuli, including ATP, nigericin, and crystalline substances, trigger this second signal. This leads to several intracellular events, including:

-

Potassium (K+) efflux

-

Reactive oxygen species (ROS) generation

-

Mitochondrial dysfunction

-

This compound does not affect these upstream events. This specificity makes it a precise tool for studying the direct consequences of NLRP3 inhibition without the confounding effects of interfering with broader cellular stress responses.

The Core Mechanism: this compound's Direct Inhibition of NLRP3

The primary mechanism of action of this compound is the direct and irreversible inhibition of the NLRP3 protein. This inhibition occurs at a critical step in the assembly of the inflammasome complex.

Inhibition of the NEK7-NLRP3 Interaction

The interaction between NLRP3 and the NIMA-related kinase 7 (NEK7) is an essential checkpoint for NLRP3 inflammasome activation. NEK7 acts as a scaffold, facilitating the conformational changes in NLRP3 necessary for its oligomerization. This compound directly interferes with this crucial protein-protein interaction. By preventing the binding of NEK7 to NLRP3, this compound effectively halts the inflammasome assembly cascade at its inception.

Downstream Effects of this compound Signaling

By blocking the initial step of NLRP3 inflammasome assembly, this compound triggers a cascade of downstream inhibitory effects.

Inhibition of NLRP3 Oligomerization and ASC Speck Formation

Following the NEK7-NLRP3 interaction, NLRP3 monomers oligomerize to form a large, ring-like structure. This oligomer then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn polymerizes into a large signaling platform known as the ASC speck. This compound, by preventing the initial NEK7-NLRP3 binding, effectively blocks NLRP3 oligomerization and the subsequent formation of the ASC speck.[1]

Inhibition of Caspase-1 Activation

The ASC speck serves as a scaffold for the recruitment and proximity-induced activation of pro-caspase-1. Activated caspase-1 is a cysteine protease responsible for the cleavage and maturation of pro-inflammatory cytokines. As this compound prevents ASC speck formation, the recruitment and auto-activation of pro-caspase-1 are inhibited.

Reduction of Pro-inflammatory Cytokine Release

The primary function of the activated NLRP3 inflammasome is the maturation and secretion of IL-1β and IL-18. By inhibiting caspase-1 activation, this compound leads to a dose-dependent reduction in the release of these potent pro-inflammatory cytokines.

Inhibition of Pyroptosis

Activated caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents—a process known as pyroptosis. This compound, by blocking the upstream activation of caspase-1, indirectly inhibits GSDMD cleavage and subsequent pyroptotic cell death. It is important to note that this compound does not directly inhibit GSDMD itself.[1]

References

In Vivo Efficacy of INF39: A Technical Guide for Researchers

An In-depth Analysis of the Preclinical Evidence for a Novel NLRP3 Inflammasome Inhibitor

This technical guide provides a comprehensive overview of the in vivo efficacy of INF39, a potent and irreversible inhibitor of the NLRP3 inflammasome. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, details experimental methodologies, and visualizes key molecular pathways to support further investigation and development of this promising therapeutic candidate.

Executive Summary

This compound has demonstrated significant therapeutic potential in a preclinical model of inflammatory bowel disease (IBD) by directly targeting the NLRP3 inflammasome, a key driver of inflammation. In a well-established rat model of 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis, oral administration of this compound led to a dose-dependent amelioration of disease severity. This was evidenced by improvements in systemic inflammatory markers, a reduction in macroscopic and microscopic colon damage, and a significant decrease in the levels of key pro-inflammatory cytokines. While the current in vivo data is primarily focused on IBD, the mechanism of action of this compound suggests its potential applicability across a range of NLRP3-mediated diseases. However, publicly available data on the efficacy of this compound in other disease models, such as neuroinflammatory or metabolic disorders, and detailed pharmacokinetic profiles are not yet available.

Mechanism of Action: Targeting the Core of the Inflammasome

This compound is a nontoxic, irreversible inhibitor that directly interacts with the NLRP3 protein.[1] Its mechanism involves the inhibition of the NLRP3's intrinsic ATPase activity, which is a critical step for the assembly and activation of the inflammasome complex.[1] Furthermore, this compound has been shown to inhibit the crucial interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation, which subsequently prevents NLRP3-ASC speck formation and downstream inflammatory signaling.[2] This targeted action prevents the activation of caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Signaling Pathway of this compound Action

References

Methodological & Application

Application Notes and Protocols for INF39: A Potent NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

INF39 is a non-toxic, irreversible inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention. This compound exerts its inhibitory effect through direct and irreversible binding to the NLRP3 protein, which in turn blocks its ATPase activity and subsequent downstream signaling.[1][3] This ultimately prevents the activation of caspase-1, the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[1][4] These application notes provide detailed protocols for the dissolution and preparation of this compound for various experimental settings.

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃ClO₂ | [5] |

| Molecular Weight | 224.68 g/mol | |

| CAS Number | 866028-26-4 | [5] |

| Purity | ≥98% | |

| Appearance | Powder | [4] |

| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. | [4] |

| Solubility (In Vitro) | DMSO: ≥10 mg/mL (44.51 mM), Ethanol: 30 mg/mL, DMF: 30 mg/mL | [4][5][6] |

| Solubility (In Vivo Formulations) | ≥ 2.5 mg/mL in various formulations (see protocols below) | [2] |

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound specifically targets the NLRP3 inflammasome. Its mechanism involves the direct, irreversible binding to the NLRP3 protein. This interaction inhibits the essential ATPase activity of NLRP3 and prevents the crucial interaction between NEK7 and NLRP3, which is a necessary step for inflammasome assembly.[7][8] Consequently, the downstream cascade of inflammasome activation is halted. This includes the prevention of NLRP3 oligomerization, the recruitment of the ASC adaptor protein, and the subsequent activation of caspase-1. By inhibiting caspase-1, this compound blocks the processing and release of the potent pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptotic cell death.[1][4] It is important to note that this compound does not affect upstream events such as potassium efflux or the generation of reactive oxygen species (ROS), nor does it directly inhibit the downstream effector protein Gasdermin D (GSDMD).[7][8]

Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-30 mg/mL).

-

Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Protocol for In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) or THP-1 cells. A common working concentration for this compound in such assays is 10 µM.[2][4][5]

Materials:

-

LPS-primed BMDMs or THP-1 cells

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

NLRP3 activators (e.g., ATP or Nigericin)

-

Assay kits for IL-1β, LDH (for pyroptosis), and Caspase-1 activity

Protocol:

-

Cell Seeding: Seed LPS-primed macrophages in a suitable multi-well plate at the desired density.

-

This compound Pre-incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in cell culture medium and add it to the cells. Incubate for a period of 15-60 minutes at 37°C.

-

NLRP3 Activation: Add the NLRP3 activator (e.g., ATP or nigericin) to the wells and incubate for the recommended time (e.g., 40 minutes for ATP).

-

Sample Collection: Collect the cell culture supernatants for the measurement of IL-1β release and LDH activity.

-

Analysis: Quantify the levels of IL-1β, LDH, and caspase-1 activity according to the manufacturer's instructions for the respective assay kits.

Preparation of Formulations for In Vivo Experiments

For animal studies, this compound can be formulated for oral administration. Below are examples of vehicle formulations that have been used.

Protocol 1: PEG300/Tween-80/Saline Formulation [2]

-

Prepare a stock solution of this compound in DMSO.

-

Sequentially add the following co-solvents in the specified volumetric ratios:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Ensure the final solution is clear. This formulation can achieve a solubility of ≥ 2.5 mg/mL.[2]

Protocol 2: SBE-β-CD/Saline Formulation [2]

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a 20% solution of SBE-β-CD in saline.

-

Add the DMSO stock solution to the SBE-β-CD solution to achieve a final solvent ratio of 10% DMSO and 90% (20% SBE-β-CD in Saline).

-

This formulation can achieve a solubility of ≥ 2.5 mg/mL.[2]

Protocol 3: Corn Oil Formulation [2]

-

Prepare a stock solution of this compound in DMSO.

-

Add corn oil to the DMSO stock to achieve a final solvent ratio of 10% DMSO and 90% Corn Oil.

-

This formulation can achieve a solubility of ≥ 2.5 mg/mL.[2]

Note for In Vivo Formulations: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2]

Experimental Workflow for this compound Application

The following diagram illustrates a general workflow for utilizing this compound in experimental research.

Caption: General experimental workflow for this compound from preparation to analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NLRP3 Inhibition Using INF39

For Researchers, Scientists, and Drug Development Professionals

Introduction

INF39 is a potent, irreversible, and specific inhibitor of the NLRP3 inflammasome. It functions by covalently modifying the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade. These application notes provide detailed protocols for utilizing this compound to study and inhibit the NLRP3 inflammasome in various experimental settings.

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., via Toll-like receptors) and an activation signal (e.g., from various pathogen- or danger-associated molecular patterns).

This compound acts as a direct inhibitor of NLRP3. It has been shown to specifically suppress NLRP3 activation without affecting other inflammasomes like NLRC4 or AIM2. The proposed mechanism involves the inhibition of the interaction between NEK7 and NLRP3, a critical step for NLRP3 oligomerization and the formation of the active inflammasome complex. This ultimately prevents the recruitment of the adaptor protein ASC, ASC oligomerization, and the formation of ASC specks, which are hallmarks of inflammasome activation.

Caption: Mechanism of NLRP3 inflammasome inhibition by this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound in various experimental models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Activator(s) | IC50 | Reference |

| IL-1β Release | Human THP-1 derived macrophages | LPS + ATP/Nigericin | 10 µM | [1] |

| IL-1β Release | Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin | ~10 µM (50% inhibition) | [2] |

| NLRP3 ATPase Activity | Isolated Enzyme | ATP | 52% inhibition at 100 µM | [2] |

| Pyroptosis | THP-1 cells | Not specified | Significant prevention | [3] |

Table 2: In Vivo Activity of this compound in a Rat Model of Colitis

| Parameter | Dosage | Effect | Reference |

| Body Weight | 12.5, 25, 50 mg/kg/day (p.o.) | Significantly attenuated weight loss | [4] |

| Macroscopic Damage Score | 25 mg/kg/day (p.o.) | Significant reduction | |

| Colonic IL-1β Levels | 25 mg/kg/day (p.o.) | Significant decrease | |

| Colonic Length | 12.5, 25, 50 mg/kg/day (p.o.) | Dose-dependent attenuation of shortening | [4] |

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation.

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells

This protocol describes the use of the human monocytic cell line THP-1 to assess the efficacy of this compound.

Caption: Experimental workflow for this compound testing in THP-1 cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Nigericin or ATP

-

ELISA kit for human IL-1β

-

Caspase-1 activity assay kit

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 nM) for 3 hours.

-

Wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.

-

-

Priming:

-

Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3 hours.

-

-

Inhibition:

-

Pre-incubate the primed cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 30-60 minutes. Include a vehicle control (DMSO).

-

-

Activation:

-

Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) for 1 hour or ATP (e.g., 5 mM) for 30 minutes.

-

-

Sample Collection:

-

Centrifuge the plate and collect the cell culture supernatants for IL-1β and LDH assays.

-

Lyse the remaining cells for the Caspase-1 activity assay.

-

-

Analysis:

-

IL-1β Release: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Caspase-1 Activity: Measure caspase-1 activity in the cell lysates using a fluorometric or colorimetric assay kit.

-

Pyroptosis (LDH Release): Measure the amount of LDH released into the supernatants using a cytotoxicity assay kit.

-

Protocol 2: Inhibition of ASC Speck Formation

This protocol is for visualizing the effect of this compound on the formation of ASC specks, a key downstream event in inflammasome activation.

Materials:

-

Differentiated and primed THP-1 cells (from Protocol 1) or primed Bone Marrow-Derived Macrophages (BMDMs)

-

This compound

-

Nigericin or ATP

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Follow steps 1-4 of Protocol 1, using cells cultured on glass coverslips in a 24-well plate.

-

-

Fixation and Permeabilization:

-

After the activation step, gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with 1% BSA for 1 hour.

-

Incubate with a primary antibody against ASC overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of cells with ASC specks in different treatment groups. ASC specks will appear as a single large, perinuclear aggregate of ASC.

-

Protocol 3: In Vivo Inhibition of NLRP3 in a Murine Model of Colitis

This protocol provides a general framework for evaluating the efficacy of this compound in a chemically induced colitis model.

Caption: Workflow for in vivo testing of this compound in a colitis model.

Materials:

-

Mice (e.g., C57BL/6 or BALB/c)

-

Dinitrobenzenesulfonic acid (DNBS) or Dextran sulfate sodium (DSS)

-

This compound

-

Vehicle (e.g., olive oil)

-

Tools for oral gavage and tissue collection

-

Myeloperoxidase (MPO) assay kit

-

ELISA kit for murine IL-1β

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week before the experiment.

-

Divide mice into control, colitis, and this compound-treated groups.

-

-

Induction of Colitis:

-

Induce colitis using a standard protocol, for example, intrarectal administration of DNBS or providing DSS in the drinking water.

-

-

Treatment:

-

Administer this compound orally (e.g., 12.5, 25, 50 mg/kg) daily, starting from the day of colitis induction. Administer vehicle to the control and colitis groups.

-

-

Monitoring:

-

Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding. Calculate a Disease Activity Index (DAI).

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 5-7), euthanize the mice.

-

Excise the colon and measure its length and weight.

-

Score the macroscopic damage.

-

Collect a portion of the colon for histological analysis (H&E staining).

-

Homogenize another portion of the colon to measure MPO activity (a marker of neutrophil infiltration) and IL-1β levels by ELISA.

-

Conclusion

This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in health and disease. The protocols provided here offer a starting point for researchers to study the inhibitory effects of this compound both in vitro and in vivo. It is recommended that researchers optimize the specific conditions, such as cell densities, reagent concentrations, and incubation times, for their particular experimental systems.

References

Application Notes and Protocols for INF39 in Inflammasome Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

INF39 is a potent, specific, and irreversible inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct targeting of the NLRP3 protein, preventing its interaction with the serine/threonine kinase NEK7. This interaction is a critical step in the assembly and activation of the NLRP3 inflammasome complex. By inhibiting the NLRP3-NEK7 association, this compound effectively blocks downstream events, including the oligomerization of the adaptor protein ASC, activation of caspase-1, and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Notably, this compound does not affect upstream events such as potassium efflux or the generation of reactive oxygen species (ROS), nor does it directly inhibit the downstream effector protein Gasdermin D (GSDMD).

These application notes provide detailed protocols for the use of this compound in studying the NLRP3 inflammasome in common cellular models, including THP-1 monocytes and bone marrow-derived macrophages (BMDMs).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in inhibiting NLRP3 inflammasome activation.

Table 1: this compound Inhibitory Activity

| Parameter | Value | Cell Type | Reference |

| IC50 (NLRP3 Inflammasome Inhibition) | 10 µM | Not specified | |

| Effective Concentration (IL-1β Release Inhibition) | 10 µM | Macrophages |

Table 2: Recommended Concentration Range for In Vitro Studies

| Cell Type | Concentration Range | Notes |

| THP-1 cells | 10 - 50 µM | Optimal concentration may vary depending on the specific experimental conditions and activation stimulus. |

| Bone Marrow-Derived Macrophages (BMDMs) | 10 - 50 µM | A concentration of 10 µM has been shown to be effective. |

Signaling Pathway Diagram

Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes

This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line THP-1, as measured by IL-1β release.

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Nigericin or ATP

-

This compound

-

DMSO (vehicle control)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/mL in a 96-well plate and treat with 100 nM PMA for 48-72 hours.

-

After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 and allow the cells to rest for 24 hours.

-

-

Priming:

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute this compound to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) in complete RPMI-1640 medium.

-

After the LPS priming step, gently wash the cells with fresh medium and then add the medium containing this compound or vehicle (DMSO).

-

Pre-incubate the cells with this compound for 1 hour at 37°C.

-

-

NLRP3 Activation:

-

Following the pre-incubation with this compound, add the NLRP3 activator. Use either:

-

Nigericin at a final concentration of 10 µM for 1 hour.

-

ATP at a final concentration of 5 mM for 30-45 minutes.

-

-

-

Sample Collection and Analysis:

-

After the incubation with the activator, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for IL-1β measurement.

-

Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Protocol 2: Assessment of this compound on ASC Speck Formation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes how to evaluate the effect of this compound on the formation of ASC specks, a hallmark of inflammasome activation, in primary mouse BMDMs.

Materials:

-

Bone marrow cells isolated from mice

-

DMEM with high glucose and L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

DMSO (vehicle control)

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Glass coverslips or imaging plates

-

Fluorescence microscope

Procedure:

-

Generation of BMDMs:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

-

Seed the differentiated BMDMs onto glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

-

Priming:

-

Prime the BMDMs with 500 ng/mL LPS for 4 hours.

-

-

This compound Treatment:

-

Following LPS priming, wash the cells and add fresh medium containing this compound at the desired concentrations (e.g., 10 µM) or vehicle (DMSO).

-

Pre-incubate the cells with this compound for 1 hour at 37°C.

-

-

NLRP3 Activation:

-

Activate the NLRP3 inflammasome by adding Nigericin (10 µM) for 1 hour or ATP (5 mM) for 30 minutes.

-

-

Immunofluorescence Staining for ASC Specks:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with a primary antibody against ASC overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

-

-

Microscopy and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Count the percentage of cells containing a distinct, large, perinuclear ASC speck in multiple fields of view for each condition.

-

Experimental Workflow Diagram

Caption: A typical workflow for assessing this compound's inhibitory effects.

Application Notes and Protocols: Utilizing INF39 in a Mouse Model of Peritonitis

For Researchers, Scientists, and Drug Development Professionals

Abstract